2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol. This compound is part of a class of organic molecules that contain chlorine, oxygen, nitrogen, and hydroxyl groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropylmethylamine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the chloro group to a hydrogen atom.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide, often in acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of different amides, esters, or ethers.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chloro group may participate in electrophilic substitution reactions. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide is similar to other chloroacetamide derivatives, such as 2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]ethyl]acetamide and 2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]propyl]acetamide. its unique structure, particularly the presence of the cyclopropyl group, distinguishes it from these compounds and may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-7-9(14)13-8-10(1-2-10)11(15)3-5-16-6-4-11/h15H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQYYLUTCHMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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